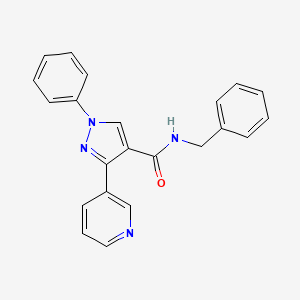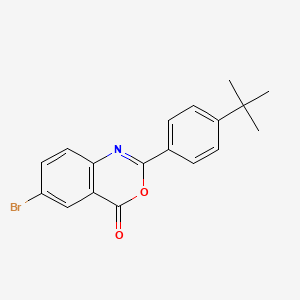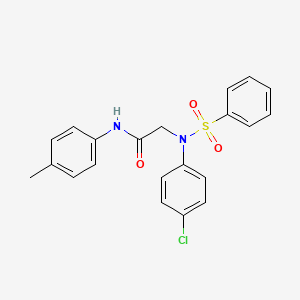![molecular formula C23H22N2O3S B3711733 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide CAS No. 6233-37-0](/img/structure/B3711733.png)
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide
Descripción general
Descripción
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core with a carboxamide group and a pyrrolidin-1-ylsulfonyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mecanismo De Acción
Target of Action
The primary targets of STK100421 are yet to be identified. The compound’s interaction with these targets is crucial for its therapeutic effects .
Mode of Action
STK100421 interacts with its targets, leading to a series of biochemical reactions that result in its therapeutic effects . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
STK100421 affects multiple biochemical pathways. The compound’s interaction with its targets triggers a cascade of reactions within these pathways, leading to downstream effects that contribute to its overall action . The specific pathways affected by STK100421 are still being studied.
Pharmacokinetics
The pharmacokinetics of STK100421 involve its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact the compound’s bioavailability . The compound’s pharmacokinetic profile is being investigated to understand how it moves within the body, how long it stays in the system, and how it is eliminated.
Result of Action
The molecular and cellular effects of STK100421’s action are the result of its interaction with its targets and its influence on various biochemical pathways . These effects are being studied to understand the compound’s therapeutic potential and possible side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK100421. Factors such as temperature, pH, and the presence of other compounds can affect how STK100421 interacts with its targets and how it is metabolized within the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of coupling agents like EDCI and HOBt.
Attachment of the Pyrrolidin-1-ylsulfonyl Group: The final step involves the sulfonylation of the phenyl ring with pyrrolidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine-1-sulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonyl group.
Aplicaciones Científicas De Investigación
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(Hydroxyamino)sulfonyl)phenyl)acetamide
- N-(4-(Ethanimidoylamino)sulfonyl)phenyl)acetamide
Uniqueness
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]biphenyl-4-carboxamide is unique due to its specific structural features, such as the biphenyl core and the combination of the carboxamide and pyrrolidin-1-ylsulfonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)24-21-12-14-22(15-13-21)29(27,28)25-16-4-5-17-25/h1-3,6-15H,4-5,16-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZLVCYPKJDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361864 | |
| Record name | STK100421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-37-0 | |
| Record name | STK100421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3711656.png)

METHANONE](/img/structure/B3711658.png)
![(5Z)-1-(3,5-dichlorophenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3711670.png)
![2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B3711681.png)

![2-[(2-bromobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3711691.png)
![2,4-dichloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3711697.png)
![2-[(4-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3711701.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3711709.png)
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3711716.png)

![ethyl 4-{[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3711731.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3711737.png)
